molecular formula C11H12F3N3O B15314611 1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one

1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one

Cat. No.: B15314611
M. Wt: 259.23 g/mol
InChI Key: PMXRKOVQIMZILQ-UHFFFAOYSA-N
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Description

1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)pyrazole with a suitable pyrimidine derivative under acidic or basic conditions . The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development, particularly in the treatment of cancer and viral infections .

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

1-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one

InChI

InChI=1S/C11H12F3N3O/c1-3-10(18)16-5-4-8(11(12,13)14)17-9(16)6-7(2)15-17/h3,6,8H,1,4-5H2,2H3

InChI Key

PMXRKOVQIMZILQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CCN(C2=C1)C(=O)C=C)C(F)(F)F

Origin of Product

United States

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